4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine
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Overview
Description
4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that features a furan ring fused to a benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine typically involves the condensation of 2-aminothiophenol with a furan derivative under specific conditions. One common method includes the use of a catalyst such as iodine or a base like sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkyl halides, organic solvents
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)benzothiazole: Similar structure but lacks the methyl group at the 6-position.
6-Methylbenzo[d]thiazol-2-amine: Similar structure but lacks the furan ring.
4-(Furan-2-yl)benzo[d]thiazole: Similar structure but lacks the amine group at the 2-position
Uniqueness
4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine is unique due to the presence of both the furan ring and the methyl group, which can influence its chemical reactivity and biological activity. This combination of structural features may enhance its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C12H10N2OS |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-(furan-2-yl)-6-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H10N2OS/c1-7-5-8(9-3-2-4-15-9)11-10(6-7)16-12(13)14-11/h2-6H,1H3,(H2,13,14) |
InChI Key |
WDXCSQPLGGJNAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C3=CC=CO3 |
Origin of Product |
United States |
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